Pramipexole dimer

Übersicht

Beschreibung

Pramipexole, sold under the brand Mirapex among others, is a medication used to treat Parkinson’s disease (PD) and restless legs syndrome (RLS). In Parkinson’s disease, it may be used alone or together with levodopa . Pramipexole is a dopamine agonist of the non-ergoline class .

Synthesis Analysis

A drug-excipient interaction impurity associated with the degradation process of pramipexole was isolated. The degradation impurity was identified as (S)-N2-(methoxymethyl)-N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine. An efficient and straightforward synthetic approach was developed to prepare the degradation impurity to confirm its proposed degradation pathway and structure .Molecular Structure Analysis

The degradation impurity was identified as (S)-N2-(methoxymethyl)-N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine . The structure of the impurity was identified and fully characterized using high resolution mass spectrometry, IR and NMR techniques .Chemical Reactions Analysis

The LC-MS analysis was carried out using an HPLC system from Agilent 1290 Infinity coupled with a TOF/Q-TOF mass spectrometer from Agilent Technologies 6540 UHD (USA) .Physical And Chemical Properties Analysis

The pramipexole dihydrochloride monohydrate is a non-ergot dopamine agonist . Its chemical name is (S)-2-amino-4,5,6,7-tetrahydro-6-(propylamino) benzothiazole dihydrochloride monohydrate (C10H17N3S•2HCl•H2O) with a molecular weight of 302.72 Da .Wissenschaftliche Forschungsanwendungen

Parkinson’s Disease Management

Pramipexole: , a non-ergot dopamine agonist, is primarily used in the treatment of Parkinson’s disease (PD). It works by stimulating dopamine receptors in the striatum, which is crucial for managing PD symptoms . Research has focused on the synthesis and characterization of pramipexole and its impurities, which are critical for developing effective PD medications .

Restless Legs Syndrome (RLS)

Apart from PD, pramipexole is also approved for treating Restless Legs Syndrome. It alleviates the uncomfortable sensations caused by RLS, allowing for better sleep and improved quality of life for patients .

Neuroprotective Effects in Neuroscience

Pramipexole has been shown to have neuroprotective effects. Studies suggest that it may protect neurons in the hippocampus and improve mitochondrial membrane potential after global cerebral ischemia-reperfusion injury, which is significant for stroke recovery and neurodegenerative disease research .

Antidepressant Properties in Pharmacology

In pharmacology, pramipexole’s dopaminergic and neuroprotective effects make it a candidate for antidepressant use. It’s being investigated for its potential to treat depressive symptoms, particularly in treatment-resistant cases .

Biochemical Analysis and Drug Development

Biochemically, pramipexole’s interaction with other compounds during drug formulation is of interest. Identifying and characterizing drug-excipient interaction degradation impurities is vital for ensuring the stability and efficacy of pramipexole-based medications .

Clinical Trials and Medical Research

Pramipexole is the subject of various clinical trials and medical research studies. It’s being explored for its effectiveness as an augmentation strategy for treatment-resistant unipolar and bipolar depression, which could lead to new therapeutic approaches .

Wirkmechanismus

Safety and Hazards

Pramipexole should be handled with care. Avoid all unnecessary personal contact and use protective clothing when risk of exposure occurs. Use in a well-ventilated area and avoid contact with incompatible materials. When handling, do not eat, drink or smoke. Keep containers securely sealed when not in use .

Zukünftige Richtungen

Eigenschaften

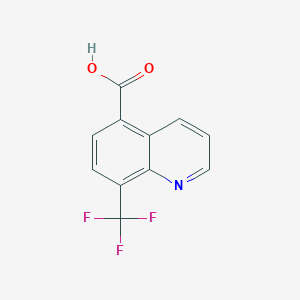

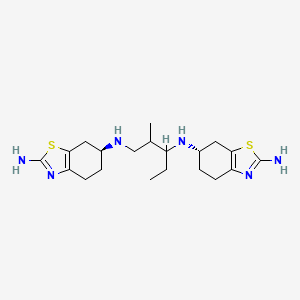

IUPAC Name |

(6S)-6-N-[3-[[(6S)-2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]amino]-2-methylpentyl]-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32N6S2/c1-3-14(24-13-5-7-16-18(9-13)28-20(22)26-16)11(2)10-23-12-4-6-15-17(8-12)27-19(21)25-15/h11-14,23-24H,3-10H2,1-2H3,(H2,21,25)(H2,22,26)/t11?,12-,13-,14?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDILCXYULUBXSL-QPPOZKHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)CNC1CCC2=C(C1)SC(=N2)N)NC3CCC4=C(C3)SC(=N4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C(C)CN[C@H]1CCC2=C(C1)SC(=N2)N)N[C@H]3CCC4=C(C3)SC(=N4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32N6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

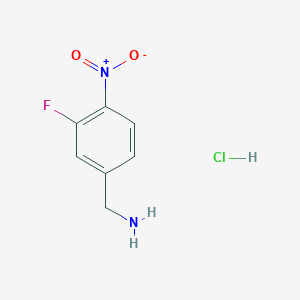

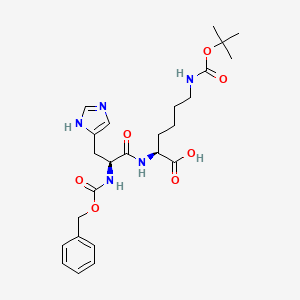

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

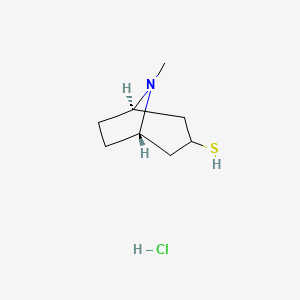

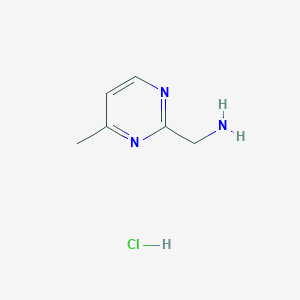

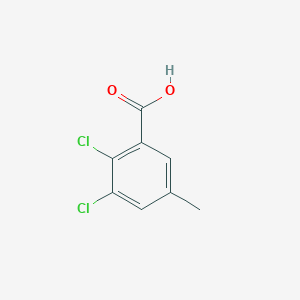

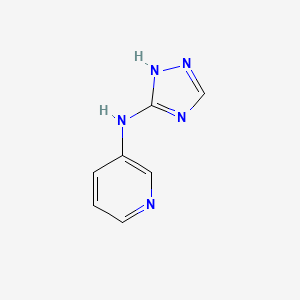

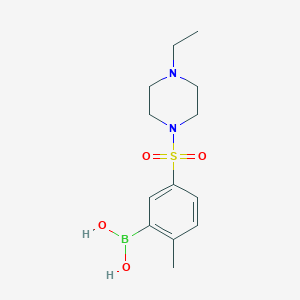

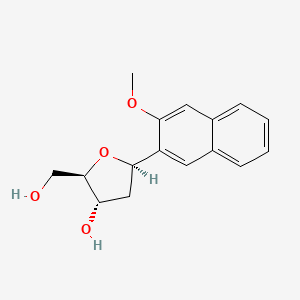

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Phenylbicyclo[1.1.1]pentan-1-amine hydrobromide](/img/structure/B1458792.png)